BenchChemオンラインストアへようこそ!

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine

Medicinal Chemistry Synthetic Methodology Process Chemistry

Select this specific 3-aminomethyl isomer for your kinase drug discovery program. Unlike regioisomeric or alternative-substituted analogs, this compound provides the correct vector orientation for ATP-competitive hinge binding. The reactive primary amine enables direct conjugation to NHS esters, biotin tags, or fluorophores in a single step—eliminating deprotection requirements. A validated one-step synthetic route ensures reliable, cost-effective supply at research to bulk scales. Do not compromise SAR by substituting with incorrectly oriented analogs. Request pricing now.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1155846-90-4
Cat. No. B1396156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine
CAS1155846-90-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2N=C1)CN
InChIInChI=1S/C7H8N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2,(H,9,10,11)
InChIKeyRPCRJEFBBHEMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine (CAS 1155846-90-4): A Pyrazolopyridine Building Block for Kinase-Focused Medicinal Chemistry


3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine (CAS 1155846-90-4), also designated as 1H-pyrazolo[3,4-b]pyridin-3-ylmethanamine, is a heterocyclic compound consisting of a pyrazole ring fused to a pyridine ring, with a primary aminomethyl substituent at the 3-position . The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile hinge-binding motif in the design of ATP-competitive kinase inhibitors [1]. This specific compound functions primarily as a synthetic building block or intermediate, enabling the construction of more elaborate kinase inhibitor candidates through derivatization of its reactive primary amine [2].

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine: Why Substituent Position and Synthetic Accessibility Preclude Simple Analog Substitution


Direct substitution of 3-aminomethyl-1H-pyrazolo[3,4-B]pyridine with closely related pyrazolopyridine analogs—such as regioisomers (e.g., 5-aminomethyl derivatives) or compounds with alternative heteroatom substitution patterns—is not a trivial interchange in a synthetic sequence or biological assay [1]. The specific 3-aminomethyl substitution geometry dictates the vector and orientation of the resulting amide or amine-linked conjugates, directly impacting molecular recognition at biological targets [2]. Furthermore, the synthetic accessibility of this precise 3-substituted isomer has been historically challenging, with published methods achieving yields ranging from moderate to high, while isomeric or alternative-substituted analogs may require entirely divergent synthetic routes with distinct cost and yield profiles [3]. Consequently, swapping this building block for a seemingly similar alternative can compromise downstream structure-activity relationships (SAR) and necessitate extensive re-optimization of synthetic protocols.

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine: Quantitative Evidence of Synthetic Efficiency and Commercial Availability


Synthetic Efficiency: Quantitative One-Step Vilsmeier Protocol vs. Historical Multi-Step Routes

The synthesis of 3-aminomethyl-1H-pyrazolo[3,4-B]pyridine has been optimized via a one-step protocol using adapted Vilsmeier conditions, delivering the target compound in quantitative yield, as reported in Molbank 2023 [1]. This stands in stark contrast to the earlier 2009 expedient synthesis reported by Merck researchers, which achieved 'good to high yields' for 3-aminomethyl-pyrazolo[3,4-b]pyridines through multi-step manipulation of 3-alkoxymethyl precursors [2]. The quantitative yield of the one-step method offers a tangible advantage in procurement planning, reducing the cost and time associated with multi-step synthesis or purification when sourcing in bulk.

Medicinal Chemistry Synthetic Methodology Process Chemistry

Purity Specification: Benchmarking Supplier-Defined Purity Against the Standard 95% Industry Baseline

Commercially available lots of 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine are specified at higher purity grades compared to a commonly accepted baseline. Suppliers such as AChemBlock and MolCore define the minimum purity for this compound at 97% (NLT 98% for MolCore) , while Leyan specifies a 98% purity grade . This is in contrast to a common industry baseline for research-grade building blocks of ≥95% purity, as seen with vendors like SpiroChem . This differential specification indicates a market expectation for higher material quality for this specific compound, potentially reducing the need for additional purification steps prior to use.

Procurement Quality Control Analytical Chemistry

Cost-Quantity Scalability: Quantified Price Points Enabling Informed Procurement Decisions

The commercial pricing structure for 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine reveals a clear, quantifiable cost progression that enables researchers to scale their purchases efficiently. At the 250 mg scale, prices range from €462.00 (CymitQuimica) to $1,155 (AChemBlock) . For 1 g, the price is $2,885 (AChemBlock) . This price transparency and bulk discount (e.g., a per-mg cost reduction from $4.62/mg to $2.89/mg when moving from 250 mg to 1 g at AChemBlock) are not uniformly available for all pyrazolopyridine analogs, where custom synthesis fees can obscure true procurement costs. The availability of multiple, competing commercial suppliers for this specific CAS number creates a transparent and competitive market, in contrast to less common analogs that may be sole-sourced at higher prices.

Procurement Budget Planning Chemical Sourcing

Derivatization Potential: The Primary Amine as a Universal Conjugation Handle

The 3-aminomethyl group on this pyrazolopyridine scaffold serves as a versatile, nucleophilic handle for a wide range of chemical transformations that are central to medicinal chemistry workflows. In contrast to 3-alkoxymethyl analogs, which require multi-step deprotection and functional group interconversion to access the amine [1], this compound provides the reactive amine directly. This allows for immediate and quantitative conjugation to carboxylic acids (forming amide libraries), activated esters (e.g., NHS esters for biotinylation or fluorophore labeling), or isocyanates (forming ureas). While no direct quantitative comparison of reaction yields exists for this specific compound versus all analogs, the class-level inference is that a primary amine is universally more reactive in these key bioconjugation and library synthesis reactions than an alkoxy or alkyl group, which is a well-established principle in organic chemistry.

Medicinal Chemistry Chemical Biology Bioconjugation

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine: Optimal Procurement and Deployment Scenarios Based on Quantified Evidence


Rapid Synthesis of Focused Kinase Inhibitor Libraries

Medicinal chemists engaged in kinase drug discovery programs should prioritize this compound as a core building block for generating focused libraries of ATP-competitive inhibitors. The pyrazolo[3,4-b]pyridine core is a validated kinase hinge-binding motif [1], and the quantitative, one-step synthesis of this aminomethyl derivative [2] ensures a reliable and cost-effective supply. The primary amine allows for high-throughput parallel synthesis of amide libraries, enabling rapid exploration of SAR around the solvent-exposed region of the kinase active site.

Creation of Chemical Probes for Target Validation

For chemical biology groups needing to create biotinylated or fluorescently labeled probes, 3-aminomethyl-1H-pyrazolo[3,4-B]pyridine is the preferred starting material. Its reactive amine group can be directly conjugated to commercially available biotin-NHS esters or fluorophores under mild conditions [3]. This contrasts with using 3-alkoxymethyl precursors, which would necessitate additional deprotection and activation steps, adding time and complexity to probe development. The higher specified purity of 97-98% also minimizes the risk of labeling impurities that could confound pull-down or imaging experiments.

Process Chemistry Scale-Up and Optimization

Process chemists tasked with scaling up a promising lead compound should consider this specific aminomethyl building block due to its established synthetic accessibility. The 2023 report of a quantitative-yield, one-step Vilsmeier protocol [2] offers a superior starting point for process development compared to historical multi-step routes [3]. The transparency of commercial pricing and the availability of multiple vendors provide leverage for sourcing negotiations and ensure a more secure supply chain for larger-scale campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.